molecular formula C21H18F2N4O3 B2984369 N-(4-fluorobenzyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide CAS No. 1105226-04-7

N-(4-fluorobenzyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide

Cat. No.: B2984369
CAS No.: 1105226-04-7
M. Wt: 412.397
InChI Key: SLYHDZOLVBGMCN-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a complex organic compound that features a unique structure combining fluorobenzyl groups with a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide typically involves multiple steps:

    Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.

    Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced through nucleophilic substitution reactions. This can be achieved by reacting the dihydropyridine intermediate with 4-fluorobenzyl bromide and 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Hydrazinecarboxamide Moiety: The final step involves the reaction of the intermediate with hydrazinecarboxamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Hantzsch reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(4-fluorobenzyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide can be used to study enzyme interactions and receptor binding due to its potential as a ligand.

Medicine

Medically, this compound may have applications in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

Industry

Industrially, it can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl groups may enhance binding affinity through hydrophobic interactions, while the dihydropyridine core can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide
  • N-(4-methylbenzyl)-2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide

Uniqueness

N-(4-fluorobenzyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide is unique due to the presence of fluorine atoms, which can significantly alter the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogenated or non-halogenated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O3/c22-16-8-6-14(7-9-16)12-24-21(30)26-25-19(28)18-5-2-10-27(20(18)29)13-15-3-1-4-17(23)11-15/h1-11H,12-13H2,(H,25,28)(H2,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYHDZOLVBGMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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